molecular formula C22H20N2O2S B11324605 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide

Cat. No.: B11324605
M. Wt: 376.5 g/mol
InChI Key: YBUJIURDSNYHTH-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-3-METHOXY-N-METHYLBENZAMIDE is a complex organic compound that features an indole ring, a thiophene ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-3-METHOXY-N-METHYLBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiophene intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-3-METHOXY-N-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-3-METHOXY-N-METHYLBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-3-METHOXY-N-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The compound’s structure allows it to bind to multiple targets, making it a versatile agent in various therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]HYDROXYLAMINE
  • N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-2-(1H-PYRAZOL-1-YL)ACETAMIDES
  • (METHYLENE)BIS(2-(THIOPHEN-2-YL)-1H-INDOLE)

Uniqueness

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-3-METHOXY-N-METHYLBENZAMIDE stands out due to its unique combination of an indole ring, a thiophene ring, and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide

InChI

InChI=1S/C22H20N2O2S/c1-24(22(25)15-7-5-8-16(13-15)26-2)21(20-11-6-12-27-20)18-14-23-19-10-4-3-9-17(18)19/h3-14,21,23H,1-2H3

InChI Key

YBUJIURDSNYHTH-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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